molecular formula C18H13ClFNO3S B2900083 4-(2-chlorophenoxy)-N-(2-fluorophenyl)benzenesulfonamide CAS No. 606945-33-9

4-(2-chlorophenoxy)-N-(2-fluorophenyl)benzenesulfonamide

Cat. No.: B2900083
CAS No.: 606945-33-9
M. Wt: 377.81
InChI Key: ALZPCRMBABLFCV-UHFFFAOYSA-N
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Description

4-(2-chlorophenoxy)-N-(2-fluorophenyl)benzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with 2-chlorophenoxy and 2-fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenoxy)-N-(2-fluorophenyl)benzenesulfonamide typically involves the following steps:

    Formation of 2-chlorophenoxybenzenesulfonyl chloride: This intermediate can be synthesized by reacting 2-chlorophenol with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Nucleophilic substitution: The 2-chlorophenoxybenzenesulfonyl chloride is then reacted with 2-fluoroaniline in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenoxy)-N-(2-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The aromatic rings can undergo oxidation and reduction reactions under appropriate conditions.

    Electrophilic aromatic substitution: The aromatic rings can also participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include bases like triethylamine or pyridine.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Electrophilic aromatic substitution: Reagents such as nitric acid or sulfuric acid can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic rings can lead to the formation of quinones, while reduction can yield hydroaromatic compounds.

Scientific Research Applications

4-(2-chlorophenoxy)-N-(2-fluorophenyl)benzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting sulfonamide-sensitive enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be employed in studies investigating the biological activity of sulfonamide derivatives.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenoxy)-N-(2-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The aromatic rings can also participate in π-π interactions with aromatic residues in proteins, further stabilizing the binding.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorophenoxy)-N-(2-chlorophenyl)benzenesulfonamide
  • 4-(2-fluorophenoxy)-N-(2-fluorophenyl)benzenesulfonamide
  • 4-(2-bromophenoxy)-N-(2-fluorophenyl)benzenesulfonamide

Uniqueness

4-(2-chlorophenoxy)-N-(2-fluorophenyl)benzenesulfonamide is unique due to the presence of both 2-chlorophenoxy and 2-fluorophenyl groups, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2-chlorophenoxy)-N-(2-fluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNO3S/c19-15-5-1-4-8-18(15)24-13-9-11-14(12-10-13)25(22,23)21-17-7-3-2-6-16(17)20/h1-12,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZPCRMBABLFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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